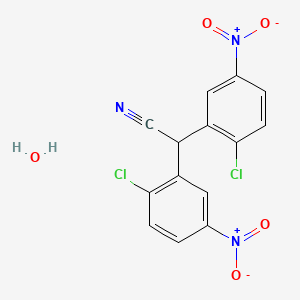

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

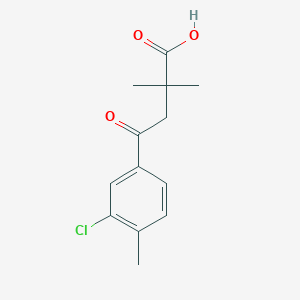

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate (BCNPAN) is an organic compound that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, drug discovery, and materials science. BCNPAN is a versatile reagent that can be used as a catalyst or a starting material for various reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. In addition, BCNPAN has been found to have several biochemical and physiological effects, which make it an attractive candidate for further research.

Aplicaciones Científicas De Investigación

Proton Abstraction Studies

Studies have utilized compounds similar to 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate for detailed kinetic analysis of proton abstraction. One such compound, 4-Nitrophenyl[bis(ethylsulphonyl)]methane, was used to investigate the rates of proton abstraction induced by various bases in acetonitrile. This research provides insights into the behavior of similar nitrophenyl compounds in acetonitrile solvent systems (Jarczewski & Binkowska, 2001).

Reaction Kinetics and Mechanism Studies

The behavior of similar compounds in acetonitrile is vital for understanding their reaction kinetics and mechanisms. For instance, the reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol in acetonitrile were analyzed to understand the impact of substituents on the reaction mechanism. This type of study is crucial for predicting how 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate might behave under similar conditions (Oyama et al., 2000).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of compounds similar to 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate in acetonitrile provides valuable data for understanding their properties. For example, studies on the structure and spectroscopy of 4-nitrophenyl[bis(ethylsulfonyl)]methane in acetonitrile shed light on the properties of nitrophenyl compounds in different solvent environments, which is directly applicable to the understanding of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate (Binkowska et al., 2001).

Propiedades

IUPAC Name |

2,2-bis(2-chloro-5-nitrophenyl)acetonitrile;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2N3O4.H2O/c15-13-3-1-8(18(20)21)5-10(13)12(7-17)11-6-9(19(22)23)2-4-14(11)16;/h1-6,12H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEONDOHCYIJPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)